![molecular formula C13H17Cl2NO2 B14175723 3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid CAS No. 4252-25-9](/img/structure/B14175723.png)
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid is a chemical compound with the molecular formula C13H17Cl2NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of bis(2-chloroethyl)amino groups attached to a phenyl ring, which is further connected to a propanoic acid moiety.
Vorbereitungsmethoden
The synthesis of 3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid involves several steps. One common method includes the esterification of 4-aminophenylbutyric acid with hydrochloric acid in methanol, followed by hydroxylation with acetic acid and ethylene oxide. The resulting product is then chlorinated using phosphorus trichloride and hydrolyzed with concentrated hydrochloric acid .
Analyse Chemischer Reaktionen
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions, often resulting in the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Industry: The compound is used in the production of certain pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of 3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid involves the formation of DNA crosslinks. The bis(2-chloroethyl)amino groups can alkylate DNA, leading to the formation of covalent bonds between DNA strands. This crosslinking inhibits DNA replication and transcription, ultimately resulting in cell death. This mechanism is particularly effective against rapidly proliferating cancer cells .
Vergleich Mit ähnlichen Verbindungen
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid can be compared with other alkylating agents, such as melphalan and chlorambucil. While all these compounds share the ability to form DNA crosslinks, this compound is unique due to its specific structural features and the presence of a propanoic acid moiety. This structural difference can influence its reactivity and biological activity .
Similar compounds include:
Melphalan: An alkylating agent used in cancer therapy.
Chlorambucil: Another alkylating agent with applications in the treatment of chronic lymphocytic leukemia.
Eigenschaften
CAS-Nummer |
4252-25-9 |
|---|---|
Molekularformel |
C13H17Cl2NO2 |
Molekulargewicht |
290.18 g/mol |
IUPAC-Name |
3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H17Cl2NO2/c14-6-8-16(9-7-15)12-3-1-2-11(10-12)4-5-13(17)18/h1-3,10H,4-9H2,(H,17,18) |
InChI-Schlüssel |
DZZLSUVOCHEQJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N(CCCl)CCCl)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[9-([1,1'-Biphenyl]-4-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14175650.png)
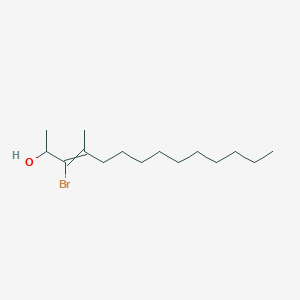
![N-(2-Cyanoethyl)-4'-(hexyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14175661.png)
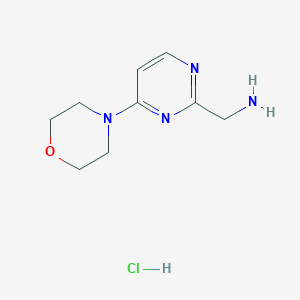
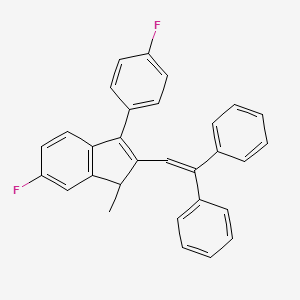
![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)
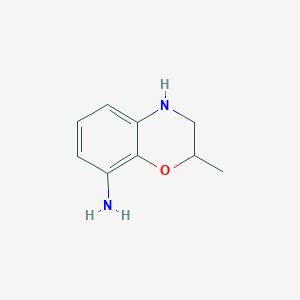
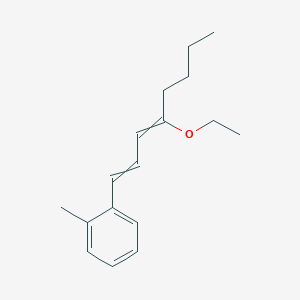

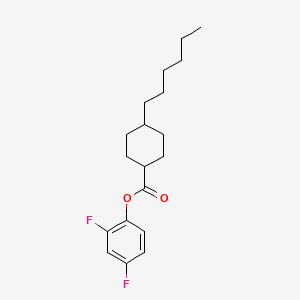

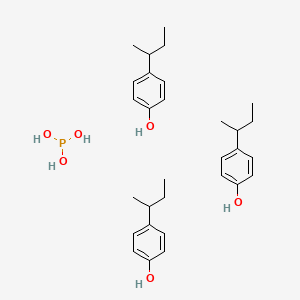

![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)
